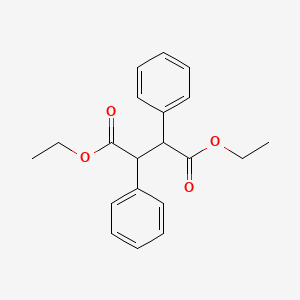

![molecular formula C15H14Cl2F6N4 B3035322 2-[(2-{[3-氯-5-(三氟甲基)-2-吡啶基]氨基}乙基)氨基]-5-(三氟甲基)苯甲胺氯化物 CAS No. 317822-50-7](/img/structure/B3035322.png)

2-[(2-{[3-氯-5-(三氟甲基)-2-吡啶基]氨基}乙基)氨基]-5-(三氟甲基)苯甲胺氯化物

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular structure. In the case of 3-(Trifluoromethyl)benzo[c][1,6]naphthyridines, the synthesis begins with the cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines using P2O5/POCl3, which results in good yields. These intermediate aminopyridines are synthesized from 4H-Pyran-4-ones, which in turn are prepared from 2-acetyl-2-aryloxiranes and 4-dimethylamino-3-(4-methoxyphenyl)-3-buten-2-one with ethyl trifluoroacetate under basic conditions .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. The structure of 3-(Trifluoromethyl)benzo[c][1,6]naphthyridines, for instance, is likely to exhibit aromaticity due to the presence of benzo-fused rings, which could contribute to its stability and potential electronic properties. The trifluoromethyl groups attached to the pyridine and benzo rings are electron-withdrawing, which can influence the reactivity and electronic distribution within the molecule .

Chemical Reactions Analysis

Chemical reactions involving heterocyclic compounds can lead to a variety of products depending on the reagents and conditions used. For example, the reaction of 1,2-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)benzene with different reagents such as ethylbromoacetate, chloroacetyl chloride, and benzaldehyde leads to the formation of diverse compounds, including triazolothiadiazinones and benzoylmethylthiotriazoles . Similarly, the reactions of 2-(chloroseleno)benzoyl chloride with pyridine and related azines result in the formation of 2-(hydroxyseleno)benzoylazinium chlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of trifluoromethyl groups in a molecule can significantly affect its acidity, boiling point, and solubility due to the strong electronegativity of fluorine atoms. The photophysical properties of benzo[a]phenoxazinium chlorides, which are structurally related to the compound of interest, have been studied, revealing that the substituents at the amino positions affect the acid-base equilibrium and photostability .

科学研究应用

合成和化学性质

化学化合物 2-[(2-{[3-氯-5-(三氟甲基)-2-吡啶基]氨基}乙基)氨基]-5-(三氟甲基)苯甲胺氯化物是合成化学领域的一个研究对象,特别是在复杂有机化合物的合成中。一项研究详细介绍了通过 4-氨基-5-芳基-2-(三氟甲基)吡啶从取代的 4H-吡喃-4-酮合成 3-(三氟甲基)苯并[c][1,6]萘啶,突出了此类化合物在促进环化反应生成具有潜在生物活性的萘啶中的作用 (Tyvorskii 等人,2000)。类似地,作为杀虫剂氯虫苯甲酰胺的关键中间体,3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酸的合成展示了此类氯和三氟甲基取代吡啶在构建农化相关分子中的效用 (季雅菲,2009)。

在材料科学中的应用

在材料科学中,合成了结构相似的化合物 2-氯-N-{3-氰基-1-[2,6-二氯-4-(三氟甲基)苯基]-1H-吡唑-5-基}乙酰胺,展示了该化合物在开发具有潜在应用于各个行业的材料中的作用。该研究详细介绍了化合物中的晶体结构和弱相互作用,这可以为设计具有特定性质的新材料提供信息 (张健强等人,2011)。

在杂环化合物合成中的作用

此类化合物的多功能性延伸到杂环化合物的合成,如三氟甲基化吡喃并[4,3-b]吡喃的制备及其转化中所示。这项研究突出了该化合物在促进产生氟化杂环的多组分反应 (MCR) 中的效用,由于其独特的生物活性,氟化杂环在制药和农化研究中引起了极大的兴趣 (王伟等人,2012)。

药物中间体

此外,此类化合物在合成尼罗替尼等药物中间体中至关重要,尼罗替尼是一种抗肿瘤剂。该合成涉及复杂反应,其中三氟甲基和氯取代苯胺在构建尼罗替尼分子中起关键作用,证明了这些化合物在药物化学中的重要性 (王丛战,2009)。

作用机制

Mode of Action

The presence of the trifluoromethyl group and the pyridinyl group in its structure suggests that it may interact with its targets through a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound influences multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-5-(trifluoromethyl)phenyl]azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF6N4.ClH/c16-10-5-9(15(20,21)22)7-26-13(10)25-4-3-24-12-2-1-8(6-11(12)23)14(17,18)19;/h1-2,5-7,24H,3-4,23H2,(H,25,26);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZXMFKBQIEEII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[NH3+])NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2F6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035239.png)

![2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3035242.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035243.png)

![[(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035244.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035245.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3035247.png)

![2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B3035252.png)

![4-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B3035253.png)

![6-chloro-9H-pyrido[3,4-b]indole](/img/structure/B3035256.png)

![((3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B3035257.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B3035260.png)

![5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035261.png)

![5-(4-chlorophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide](/img/structure/B3035262.png)